Phenolindophenol

Description

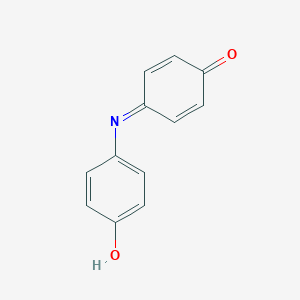

A deep blue dye (with the formula OC6H4NC6H4OH) used to detect AMMONIA in a common test called the Berthelot's reaction and to detect PARACETAMOL by spectrophotometry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZYXZUJROYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075425 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-85-6 | |

| Record name | Phenolindophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)-p-benzoquinone monoimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW444H326B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Phenolindophenol: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of Phenolindophenol and its derivatives, tailored for professionals in research, science, and drug development.

This compound and its halogenated analogues, particularly 2,6-Dichlorothis compound (DCPIP), are organic compounds of significant interest in various scientific disciplines. Their utility stems from their pronounced redox-sensitive chromophoric properties, which allows them to serve as valuable indicators in a multitude of biochemical and analytical assays. This technical guide provides a comprehensive overview of the chemical structure, quantitative properties, and key experimental applications of these compounds.

Chemical Structure and Forms

This compound is a quinone-imine dye. Its core structure consists of a phenol ring linked to a cyclohexa-2,5-dien-1-one through an imino bridge. The IUPAC name for this compound is 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one.[1] A widely used derivative is 2,6-Dichlorothis compound (DCPIP), where two hydrogen atoms on the phenol ring are substituted with chlorine atoms.[2][3] This substitution enhances the stability and redox potential of the molecule.

These compounds exist in two primary forms: an oxidized state and a reduced state. In their oxidized form, they are intensely colored (typically blue or reddish-blue), while in their reduced (leuco) form, they are colorless.[4][5] This reversible color change upon accepting electrons is the basis for their application as redox indicators. They are also available as sodium salts to improve their solubility in aqueous solutions.[6]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound and 2,6-Dichlorothis compound is presented in the table below for easy comparison. This data is crucial for the accurate preparation of solutions and the interpretation of experimental results.

| Property | This compound | 2,6-Dichlorothis compound (DCPIP) | 2,6-Dichlorothis compound Sodium Salt |

| Molecular Formula | C₁₂H₉NO₂[1][7] | C₁₂H₇Cl₂NO₂[2][3][4][6] | C₁₂H₆Cl₂NNaO₂[6] |

| Molecular Weight | 199.20 g/mol [1] | 268.09 g/mol [2][6] | 290.08 g/mol |

| IUPAC Name | 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[1] | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one[2][6] | Sodium 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |

| Appearance | Reddish-blue powder[8] | Dark green to black powder | Dark green powder |

| Redox Potential (E₀') | Not readily available | +0.217 V[6][9] | - |

| pKa | 8.1, 9.4, 10.6 (at 25℃)[8] | 10.49 ± 0.30 (Predicted)[3] | - |

| Molar Absorptivity (ε) | ~3.30 x 10⁴ L mol⁻¹ cm⁻¹ at 670 nm (as indophenol dye)[9] | ~1.91 x 10⁴ L mol⁻¹ cm⁻¹ at 605 nm (pH 7.4)[6] | - |

| Maximum Absorption (λmax) | ~602 nm[8] | ~600 nm (blue, oxidized form)[5][6] | 638-645 nm (in 50% ethanol + sodium carbonate) |

| Solubility | Insoluble in water; soluble in ethanol[8] | Slightly soluble in DMSO and Methanol[3] | Freely soluble in water and alcohol |

Redox Transformation of this compound

The utility of this compound and its derivatives as redox indicators is visually represented by their structural transformation upon reduction. The following diagram illustrates this reversible reaction.

Experimental Protocols

Quantification of Ascorbic Acid (Vitamin C) using DCPIP Titration

This method relies on the reduction of the blue DCPIP dye by ascorbic acid to a colorless form. The endpoint of the titration is indicated by the persistence of a pink or blue color.

Materials:

-

2,6-Dichlorothis compound (DCPIP) solution

-

Standard ascorbic acid solution

-

Extraction solution (e.g., 3% metaphosphoric acid or a mixture of phosphoric and acetic acid)[6]

-

Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

-

Preparation of Reagents:

-

DCPIP Solution: Dissolve a precisely weighed amount of DCPIP sodium salt in distilled water to a known volume. This solution should be standardized as it is not a primary standard.[6]

-

Standard Ascorbic Acid Solution: Accurately weigh pure ascorbic acid and dissolve it in the extraction solution in a volumetric flask to a known concentration.[6]

-

Extraction Solution: Prepare a solution to extract and stabilize the ascorbic acid from the sample. A common solution is 3% (w/v) metaphosphoric acid.

-

-

Standardization of DCPIP Solution:

-

Pipette a known volume of the standard ascorbic acid solution into a conical flask.

-

Add a small volume of the extraction solution.

-

Titrate with the DCPIP solution from the burette until a faint pink or blue color persists for at least 30 seconds.[10]

-

Repeat the titration to obtain concordant results and calculate the exact concentration of the DCPIP solution.

-

-

Sample Analysis:

-

Extract a known weight or volume of the sample (e.g., fruit juice) with the extraction solution.[2]

-

Centrifuge or filter the extract to obtain a clear solution.[2]

-

Pipette a known volume of the sample extract into a conical flask.

-

Titrate with the standardized DCPIP solution until the endpoint is reached.[5]

-

Calculate the ascorbic acid content in the original sample based on the titration volume.

-

Measurement of Photosynthetic Electron Transport (Hill Reaction)

DCPIP can act as an artificial electron acceptor in isolated chloroplasts, allowing for the measurement of the rate of the light-dependent reactions of photosynthesis. The rate of photosynthesis is proportional to the rate of DCPIP reduction (color change from blue to colorless).[7]

Materials:

-

Isolated chloroplasts (e.g., from spinach leaves)[1]

-

DCPIP solution

-

Buffer solution (e.g., phosphate buffer pH 7.0)[9]

-

Spectrophotometer or colorimeter

-

Light source and water bath to control temperature

Procedure:

-

Isolation of Chloroplasts:

-

Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., sucrose, KCl in phosphate buffer).[9]

-

Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.[1]

-

Centrifuge the supernatant at a higher speed to pellet the chloroplasts.[1]

-

Resuspend the chloroplast pellet in a small volume of the cold isolation buffer.[1]

-

-

Experimental Setup:

-

Measurement:

-

Place the cuvette in a spectrophotometer and measure the initial absorbance at around 600 nm.[11]

-

Expose the cuvette to a light source.

-

Record the decrease in absorbance at regular time intervals as the DCPIP is reduced.[12]

-

The rate of the Hill reaction can be calculated from the change in absorbance over time.

-

Determination of Ammonia (Berthelot Reaction)

The Berthelot reaction utilizes the formation of a blue-green indophenol dye from the reaction of ammonia with phenol (or a phenol derivative) and a hypochlorite solution in an alkaline medium. The intensity of the color, which is proportional to the ammonia concentration, is measured spectrophotometrically.[13]

Materials:

-

Phenol solution

-

Sodium hypochlorite solution

-

Alkaline solution (e.g., sodium hydroxide)

-

Catalyst (e.g., sodium nitroprusside)[13]

-

Standard ammonia solution

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reaction:

-

To a known volume of the sample containing ammonia, add the alkaline phenol reagent, followed by the catalyst.

-

Add the sodium hypochlorite solution to initiate the color-forming reaction.[13]

-

The order of reagent addition can be critical for reproducibility.[15]

-

Allow the reaction to proceed for a specific time, sometimes with gentle heating, for maximum color development.[15]

-

-

Measurement:

-

Measure the absorbance of the resulting blue-green solution at the wavelength of maximum absorbance (typically around 630-670 nm).

-

Prepare a calibration curve using standard ammonia solutions of known concentrations.

-

Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.

-

Logical Workflow for a Typical Redox Assay

The following diagram illustrates the general workflow for utilizing this compound or its derivatives in a redox-based quantitative assay.

This guide provides a foundational understanding of the chemical properties and applications of this compound and its derivatives. For specific research applications, further optimization of the provided protocols may be necessary.

References

- 1. weber.edu [weber.edu]

- 2. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 3. scribd.com [scribd.com]

- 4. senecalearning.com [senecalearning.com]

- 5. iitg.ac.in [iitg.ac.in]

- 6. seniorchem.com [seniorchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 10. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 11. Hill Reaction [people.hsc.edu]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. pubs.rsc.org [pubs.rsc.org]

The Discovery and Scientific History of Phenolindophenol: A Technical Guide

An in-depth exploration of the discovery, chemical properties, and pivotal scientific applications of phenolindophenol and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound and its halogenated derivatives, most notably 2,6-dichlorothis compound (DCPIP), are organic compounds that have carved a significant niche in the annals of scientific discovery.[1][2] Initially recognized for their properties as dyes, their true scientific value emerged from their function as sensitive redox indicators. This technical guide provides a comprehensive overview of the history, chemical synthesis, physicochemical properties, and key applications of these versatile compounds, with a focus on their instrumental role in biochemistry and plant physiology.

Discovery and Historical Development

The history of this compound is intertwined with the burgeoning field of synthetic organic chemistry in the 19th century. The foundational reaction for the synthesis of indophenol dyes is the Berthelot reaction, discovered by the French chemist Marcellin Berthelot in 1859.[2][3] This reaction, a common test for ammonia, involves the reaction of phenol with ammonia in the presence of an oxidizing agent like sodium hypochlorite to produce a characteristic deep blue indophenol dye.[2]

While initially explored for their dyeing capabilities, the application of indophenol derivatives as redox indicators in biological systems represents their most significant contribution to science. A pivotal moment in this transition was the work of Robert Hill in the late 1930s. Hill demonstrated that isolated chloroplasts could produce oxygen in the absence of CO2 fixation, provided an artificial electron acceptor was present. He famously used 2,6-dichlorothis compound (DCPIP) as this electron acceptor, showing that it was reduced (and decolorized) during the light-dependent reactions of photosynthesis. This seminal experiment, now known as the Hill reaction, was instrumental in elucidating the process of photosynthetic electron transport.

Another major application that propelled this compound derivatives into the forefront of biochemical analysis was their use in the quantification of ascorbic acid (Vitamin C). The titration method, which relies on the reduction of DCPIP by ascorbic acid, became a standard and widely adopted technique for determining Vitamin C content in various biological samples and food products.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through several methods. The classical approach for the parent compound, this compound, is based on the Berthelot reaction.

General Synthesis of this compound (Berthelot's Reaction)

The synthesis involves the oxidative coupling of a phenol with p-aminophenol or the reaction of a phenol with ammonia in the presence of an oxidizing agent.

Experimental Protocol:

-

Reaction Setup: A solution of phenol is prepared in an alkaline medium, typically using sodium hydroxide.

-

Addition of Ammonia Source: An aqueous solution of ammonia or an ammonium salt is added to the phenolic solution.

-

Oxidation: A solution of an oxidizing agent, such as sodium hypochlorite, is added dropwise to the reaction mixture with constant stirring.

-

Formation of Indophenol: The reaction mixture develops a deep blue color, indicating the formation of the indophenol dye.

-

Isolation and Purification: The product can be isolated by filtration and purified by recrystallization.

General synthesis of Indophenol via the Berthelot reaction.

Synthesis of 2,6-Dichlorothis compound (DCPIP)

The synthesis of DCPIP typically involves the chlorination of phenol to produce 2,6-dichlorophenol, which is then coupled with p-aminophenol.

Experimental Protocol:

-

Chlorination of Phenol: Phenol is reacted with a chlorinating agent, such as sulfuryl chloride or chlorine gas, to introduce chlorine atoms at the 2 and 6 positions of the aromatic ring. This step is often carried out in the presence of a catalyst.

-

Oxidative Coupling: The resulting 2,6-dichlorophenol is then oxidatively coupled with p-aminophenol. This reaction is typically carried out in an alkaline solution with an oxidizing agent.

-

Purification: The crude DCPIP is then purified, often through recrystallization, to yield the final product.

Physicochemical Properties

The utility of this compound and its derivatives as redox indicators stems from their distinct physicochemical properties. The sodium salt of DCPIP is commonly used in laboratory settings due to its solubility in water.

Table 1: Physicochemical Properties of this compound and 2,6-Dichlorothis compound (DCPIP)

| Property | This compound | 2,6-Dichlorothis compound (DCPIP) |

| CAS Number | 500-85-6[4] | 956-48-9 |

| Molecular Formula | C₁₂H₉NO₂[4] | C₁₂H₇Cl₂NO₂ |

| Molar Mass | 199.21 g/mol [4] | 290.08 g/mol (sodium salt) |

| Appearance | Reddish-blue powder | Dark green crystalline powder (sodium salt) |

| Melting Point | >300 °C | Not well-defined, decomposes |

| Solubility | Insoluble in water; soluble in ethanol | The sodium salt is soluble in water and ethanol.[1] |

| Absorption Maximum (λmax) | ~602 nm | ~600 nm in alkaline solution[5] |

| Redox Potential (E₀') | Not commonly reported | +0.217 V (at pH 7.0) |

| pKa | 8.1, 9.4, 10.6[6] | ~5.9[7] |

Key Scientific Applications

Quantification of Ascorbic Acid (Vitamin C)

One of the most widespread applications of DCPIP is in the titrimetric determination of ascorbic acid. Ascorbic acid is a potent reducing agent that readily reduces the blue, oxidized form of DCPIP to its colorless, reduced form. The endpoint of the titration is indicated by the persistence of the blue color of DCPIP, signifying that all the ascorbic acid in the sample has been oxidized.

Experimental Protocol: Titration of Ascorbic Acid with DCPIP

-

Preparation of DCPIP Solution: A standardized solution of DCPIP is prepared, typically around 0.001 M. Due to the limited stability of the solution, it should be prepared fresh.[1] To aid dissolution, a small amount of sodium bicarbonate can be added to the water before dissolving the DCPIP sodium salt.[1]

-

Sample Preparation: The sample containing ascorbic acid (e.g., fruit juice) is acidified, often with metaphosphoric acid or oxalic acid, to prevent oxidation of ascorbic acid by enzymes like ascorbate oxidase.

-

Titration: The acidified sample is titrated with the standardized DCPIP solution. The DCPIP is added dropwise from a burette until a faint pink or blue color persists for at least 30 seconds.

-

Calculation: The concentration of ascorbic acid in the sample is calculated based on the volume of DCPIP solution required to reach the endpoint and the stoichiometry of the reaction (1:1 molar ratio between ascorbic acid and DCPIP).

Workflow for the titration of ascorbic acid with DCPIP.

Investigation of Photosynthesis (The Hill Reaction)

DCPIP is a crucial tool for studying the light-dependent reactions of photosynthesis. It acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain, typically after Photosystem II. The reduction of DCPIP, observed as a color change from blue to colorless, provides a measure of the rate of electron transport and, consequently, the rate of the light-dependent reactions.[8]

Experimental Protocol: The Hill Reaction with DCPIP

-

Isolation of Chloroplasts: Chloroplasts are isolated from plant material, such as spinach leaves, by homogenizing the tissue in a cold, buffered isotonic solution and then separating the chloroplasts by centrifugation.

-

Reaction Mixture: A reaction mixture is prepared containing the isolated chloroplasts, a buffer to maintain a stable pH, and the DCPIP solution. A control tube without chloroplasts or kept in the dark is also prepared.

-

Illumination: The reaction tubes are exposed to a light source.

-

Measurement of DCPIP Reduction: The rate of DCPIP reduction is measured over time. This can be done qualitatively by observing the color change or quantitatively using a spectrophotometer to measure the decrease in absorbance at approximately 600 nm.[5]

-

Data Analysis: The rate of the Hill reaction is determined from the change in absorbance over time.

Role of DCPIP as an artificial electron acceptor in the Hill reaction.

Modern Applications and Future Directions

While classical applications in vitamin C analysis and photosynthesis research remain prevalent in educational and research settings, this compound derivatives continue to find utility in modern scientific endeavors. Their redox properties are being explored in the development of biosensors and new analytical methods. For instance, DCPIP has been investigated for its potential as a pro-oxidant chemotherapeutic agent targeting cancer cells.[9] Furthermore, the fundamental chemistry of indophenol dyes is still relevant in fields such as hair coloring and materials science.

Conclusion

From its origins as a synthetic dye to its indispensable role as a redox indicator in seminal biochemical experiments, the journey of this compound is a testament to the often-unforeseen applications of chemical compounds. The ability of 2,6-dichlorothis compound to visually report on the progress of redox reactions has provided invaluable insights into fundamental biological processes such as photosynthesis and the vital role of antioxidants like vitamin C. As analytical techniques continue to evolve, the core principles demonstrated by these versatile molecules will undoubtedly continue to inspire new avenues of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. Indophenol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. mdpi.com [mdpi.com]

- 6. INDOPHENOL | 500-85-6 [chemicalbook.com]

- 7. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tutorchase.com [tutorchase.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Mechanism of Action of 2,6-Dichlorophenolindophenol (DCPIP) as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, quantitative properties, and key applications of 2,6-Dichlorophenolindophenol (DCPIP) as a redox indicator. It includes detailed experimental protocols and visualizations to facilitate its application in a research and development setting.

Core Mechanism of Action

2,6-Dichlorothis compound (DCPIP) is a chemical compound that functions as a redox-sensitive dye.[1][2] Its utility in biochemical assays stems from a distinct color change upon accepting electrons, transitioning from an oxidized to a reduced state.[3]

-

Oxidized State: In its oxidized form, DCPIP is blue at neutral to alkaline pH, with a maximal absorption peak (λmax) around 600 nm.[1][2][4] In acidic conditions, the oxidized form is pink/red.[1][5][6][7]

-

Reduced State: When DCPIP accepts two electrons and two protons, it is reduced to the colorless compound DCPIPH₂.[1][8] This transition from a colored to a colorless state is readily quantifiable using spectrophotometry.[1]

The fundamental reaction can be summarized as:

DCPIP (Oxidized, Blue) + 2e⁻ + 2H⁺ ⇌ DCPIPH₂ (Reduced, Colorless)

DCPIP's ability to act as an electron acceptor is determined by its standard reduction potential (E₀'), which is approximately +0.217 V.[9][10] This potential allows it to intercept electrons from various biological electron transport chains and reducing agents.

Caption: Redox state transition of DCPIP indicator.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of DCPIP, which are critical for experimental design and data interpretation.

| Property | Value | Notes |

| IUPAC Name | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |

| Molar Mass | 268.09 g·mol⁻¹ | [1] |

| Standard Redox Potential (E₀') | +0.217 V | [9][10] |

| pKa | ~5.9 | Influences the color of the oxidized form (pink vs. blue).[10] |

| λmax (Oxidized Form) | ~600 nm | At neutral/alkaline pH (blue form).[1][2][4] |

| λmax (Isobestic Point) | 522 nm | Wavelength where protonated (pink) and deprotonated (blue) forms have the same molar absorptivity.[2][7] |

| Molar Extinction Coefficient (ε) | Varies significantly with pH and wavelength. | ε at ~600 nm is often cited as ~21 mM⁻¹cm⁻¹.[11] At 520 nm, ε is ~6.8 mM⁻¹cm⁻¹ (pH < 6.5) and ~6.6 mM⁻¹cm⁻¹ (pH > 6.5).[12] |

Applications in Biological Systems

DCPIP's properties make it a versatile tool for monitoring redox reactions in various biological contexts.

In one of its most common applications, DCPIP serves as an artificial electron acceptor to measure the rate of the light-dependent reactions of photosynthesis. This is known as the Hill Reaction.[13][14] In isolated chloroplasts, DCPIP intercepts electrons from the electron transport chain after Photosystem II, thereby substituting for the natural electron acceptor, NADP+.[1][15] The rate of DCPIP reduction (loss of blue color) is directly proportional to the rate of photosynthetic electron flow.[3][16]

Caption: Electron flow from water to DCPIP in the Hill Reaction.

DCPIP can be used to assay the activity of specific components of the mitochondrial electron transport chain. For instance, it can accept electrons from succinate dehydrogenase (Complex II). In this assay, succinate is provided as a substrate, and the reduction of DCPIP is measured to determine the enzyme's activity.[17] It is particularly useful for studying electron flow when downstream components, like the cyanide-sensitive pathway, are inhibited.[9]

Caption: DCPIP as an electron acceptor for Complex II activity.

DCPIP is widely used for the titrimetric or spectrophotometric determination of ascorbic acid.[2][18] Ascorbic acid is a potent reducing agent that rapidly and stoichiometrically reduces DCPIP.[5][19] The reaction involves the oxidation of ascorbic acid to dehydroascorbic acid as DCPIP is reduced to its colorless form.[1] The endpoint of the titration is reached when all ascorbic acid has been consumed, and the addition of one more drop of DCPIP results in a persistent pink or blue color.[1][6]

Caption: Redox reaction between Ascorbic Acid and DCPIP.

Experimental Protocols

This protocol details the measurement of photosynthetic activity in isolated chloroplasts by monitoring the reduction of DCPIP.

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves (approx. 10g) with 100 mL of ice-cold isolation buffer (e.g., 0.4 M sucrose in 10 mM Tris, pH 7.8) in a blender for 30 seconds.[16]

-

Filter the homogenate through multiple layers of cheesecloth into a chilled centrifuge tube.[13]

-

Centrifuge the filtrate at low speed (e.g., 100 x g) for 5-10 minutes to pellet cell debris.

-

Decant the supernatant into a clean, chilled tube and centrifuge at a higher speed (e.g., 1500 x g) for 10 minutes to pellet the chloroplasts.[14]

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 1-2 mL) of the ice-cold isolation buffer. Keep the suspension on ice at all times.[13]

-

-

Reaction Setup:

-

Prepare labeled spectrophotometer cuvettes or test tubes. A typical setup includes:

-

Tube 1 (Light): Chloroplast suspension + Buffer + DCPIP solution.

-

Tube 2 (Dark Control): Chloroplast suspension + Buffer + DCPIP solution (wrap in aluminum foil).[8]

-

Tube 3 (Blank/Control): Chloroplast suspension + Buffer (no DCPIP).

-

-

A typical reaction mixture contains 5 cm³ of DCPIP solution, 1 cm³ of water, and 1 cm³ of chloroplast suspension.[8]

-

-

Measurement and Data Analysis:

-

Set a spectrophotometer to a wavelength of 600 nm.[13] Use Tube 3 to zero the instrument.

-

Add the chloroplast suspension to Tubes 1 and 2 to initiate the reaction, mix quickly, and immediately take an initial absorbance reading (T=0).[16]

-

Place Tube 1 under a bright light source (approx. 10-15 cm away) and place Tube 2 in complete darkness.[16][20]

-

Record the absorbance of Tube 1 at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes.[21]

-

Plot absorbance vs. time. The rate of reaction is the negative slope of the linear portion of the curve (ΔAbs/min).

-

Caption: Experimental workflow for the Hill Reaction assay.

This protocol describes a standard titration method to determine the concentration of ascorbic acid in a liquid sample.

Methodology:

-

Preparation of Reagents:

-

DCPIP Solution (e.g., 0.1%): Dissolve 0.1 g of DCPIP sodium salt in 100 mL of distilled water. This solution is not a primary standard and should be standardized daily.[19][22]

-

Standard Ascorbic Acid Solution: Accurately weigh a known amount of pure ascorbic acid (e.g., 0.100 g) and dissolve it in a known volume of extraction solution (e.g., 100 mL) to create a standard of known concentration.[22] An extraction solution (e.g., acetic acid/phosphoric acid mixture) helps stabilize the ascorbic acid.[22]

-

-

Standardization of DCPIP Solution:

-

Pipette a known volume (e.g., 5.00 mL) of the standard ascorbic acid solution into an Erlenmeyer flask.[6]

-

Add ~25 mL of distilled water.

-

Fill a burette with the DCPIP solution.

-

Titrate the ascorbic acid solution with the DCPIP solution, swirling the flask continuously. The blue DCPIP will become colorless upon reacting with ascorbic acid.[19]

-

The endpoint is reached when a faint pink/red color persists for at least 30 seconds, indicating that all ascorbic acid has been consumed.[6]

-

Record the volume of DCPIP used. Repeat the titration at least twice more for accuracy and calculate the exact concentration of the DCPIP solution.

-

-

Titration of Unknown Sample:

-

Prepare the sample extract (e.g., fruit juice) by grinding a known mass of the sample in a known volume of extraction solution.[19]

-

Pipette a known volume of the sample extract into an Erlenmeyer flask.

-

Titrate the sample with the standardized DCPIP solution until the same persistent pink endpoint is reached.

-

Record the volume of DCPIP used.

-

-

Calculation:

-

Use the stoichiometry of the reaction (1:1) and the volume/concentration of the standardized DCPIP to calculate the amount of ascorbic acid in the aliquot of the sample extract.[19]

-

Scale this value up to determine the total ascorbic acid concentration in the original sample (e.g., in mg per 100 g of fruit).

-

References

- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. A novel electro-optical sensor format with generic applicability for exploitation with NAD(P) dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

- 7. Features of Using 2,6-Dichlorothis compound as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 8. senecalearning.com [senecalearning.com]

- 9. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hill Reaction [people.hsc.edu]

- 14. ocr.org.uk [ocr.org.uk]

- 15. snabbiology.co.uk [snabbiology.co.uk]

- 16. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 17. faculty.fairfield.edu [faculty.fairfield.edu]

- 18. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]

- 19. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 20. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 21. ableweb.org [ableweb.org]

- 22. seniorchem.com [seniorchem.com]

Spectrophotometric Properties of 2,6-Dichlorophenolindophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenolindophenol (DCPIP) is a redox-active dye widely employed in biochemical and physiological research as a versatile electron acceptor and indicator. Its distinct color change upon reduction, from a deep blue in its oxidized state to colorless in its reduced form, provides a robust and quantifiable signal for spectrophotometric analysis. This property makes DCPIP an invaluable tool for studying electron transport chains in processes such as photosynthesis and cellular respiration, as well as for the quantification of reducing agents like ascorbic acid (Vitamin C). This technical guide provides a comprehensive overview of the spectrophotometric properties of DCPIP, detailed experimental protocols, and a summary of its key applications.

Core Spectrophotometric Properties

The utility of DCPIP in spectrophotometry is rooted in the significant difference between the absorption spectra of its oxidized and reduced forms. The oxidized form of DCPIP exhibits a strong absorption of light in the orange-red region of the visible spectrum, giving it a characteristic blue color in solution.[1] Upon accepting electrons and becoming reduced, this absorption is eliminated, rendering the solution colorless.

The maximal absorption (λmax) of oxidized DCPIP is generally observed around 600 nm.[1][2] However, the precise wavelength of maximum absorbance and the molar extinction coefficient (ε) are highly dependent on the pH of the solution.[3] This is due to the existence of protonated (pink) and deprotonated (blue) forms of the oxidized dye in equilibrium.[2] To mitigate the impact of pH fluctuations on measurements, assays can be performed at the isobestic point of 522 nm, where the molar absorptivity of the protonated and deprotonated forms are identical.[2][4]

Quantitative Spectrophotometric Data

The following table summarizes the key spectrophotometric parameters for 2,6-dichlorothis compound. It is crucial to note that molar extinction coefficients can vary based on experimental conditions such as buffer composition and pH.[3]

| Property | Oxidized DCPIP | Reduced DCPIP | Citation |

| Appearance | Blue | Colorless | [1] |

| λmax (nm) | ~600-605 | - | [2] |

| Molar Extinction Coefficient (ε) at ~600 nm (M⁻¹cm⁻¹) | 18,000 - 22,000 | - | [2][5] |

| Isobestic Point (nm) | 522 | 522 | [2][4] |

Key Applications and Experimental Protocols

Measurement of Photosynthetic Rate (Hill Reaction)

DCPIP is famously used as an artificial electron acceptor to measure the rate of the light-dependent reactions of photosynthesis, a procedure known as the Hill reaction.[1][6] In this assay, DCPIP intercepts electrons from the photosynthetic electron transport chain, typically after Photosystem II, in place of the natural electron acceptor, NADP+.[1][7] The rate of DCPIP reduction, observed as the loss of blue color, is directly proportional to the rate of photosynthetic electron flow.[8]

Experimental Protocol: Isolation of Chloroplasts and Hill Reaction Assay

Materials:

-

Fresh spinach or lettuce leaves

-

Cold isolation buffer (e.g., 0.05 M phosphate buffer, pH 7.0)[9]

-

DCPIP solution (e.g., 0.01% in isolation buffer)[9]

-

Spectrophotometer

-

Centrifuge

-

Ice bath, mortar and pestle, muslin cloth

Procedure:

-

Chloroplast Isolation: All steps should be performed at low temperatures (on ice) to preserve enzyme activity.[9]

-

Homogenize fresh leaf tissue in cold isolation buffer using a mortar and pestle or a blender.

-

Filter the homogenate through several layers of muslin cloth to remove large debris.

-

Centrifuge the filtrate at low speed to pellet cell debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of cold isolation buffer.

-

-

Hill Reaction Assay:

-

Set up a series of cuvettes containing the chloroplast suspension.

-

Add a known concentration of DCPIP solution to the experimental cuvettes.

-

Include a control cuvette with chloroplasts but without DCPIP, and another with DCPIP but without chloroplasts.

-

Expose the experimental cuvettes to a light source.

-

Measure the decrease in absorbance at 600 nm at regular time intervals using a spectrophotometer. The rate of absorbance decrease indicates the rate of photosynthesis.

-

Logical Workflow for Hill Reaction Experiment

Caption: Workflow for measuring photosynthesis rate using DCPIP.

Quantification of Ascorbic Acid (Vitamin C)

DCPIP is a widely used reagent for the determination of ascorbic acid content in various samples, including fruit juices and pharmaceutical preparations.[2][10] Ascorbic acid is a potent reducing agent that rapidly reduces the blue DCPIP to its colorless form in a 1:1 stoichiometric reaction.[10] The concentration of ascorbic acid can be determined either by titration or spectrophotometrically.

Experimental Protocol: Spectrophotometric Quantification of Ascorbic Acid

Materials:

-

Ascorbic acid standard solutions of known concentrations

-

Sample containing ascorbic acid (e.g., fruit juice)

-

DCPIP solution

-

Buffer solution (e.g., sodium citrate buffer)[11]

-

Spectrophotometer

Procedure:

-

Standard Curve Generation:

-

Prepare a series of standard solutions with varying, known concentrations of ascorbic acid.[11]

-

To each standard, add a fixed amount of DCPIP solution and buffer.

-

Measure the absorbance of each solution at the λmax of DCPIP (around 600 nm) or at the isobestic point (520 nm has also been used).[11]

-

Plot a standard curve of absorbance versus ascorbic acid concentration.

-

-

Sample Analysis:

-

Prepare the unknown sample, making dilutions if necessary.

-

Treat the sample with the same amount of DCPIP solution and buffer as the standards.

-

Measure the absorbance of the sample at the same wavelength used for the standard curve.

-

Determine the concentration of ascorbic acid in the sample by interpolating its absorbance value on the standard curve.

-

Signaling Pathway of DCPIP Reduction by Ascorbic Acid

Caption: Redox reaction between Ascorbic Acid and DCPIP.

Dehydrogenase Enzyme Assays

DCPIP can serve as a terminal electron acceptor in assays for various dehydrogenase enzymes.[5] The activity of the dehydrogenase is determined by monitoring the rate of DCPIP reduction at 600 nm. This approach is applicable to a range of dehydrogenases, including succinate dehydrogenase in the mitochondrial electron transport chain.[12][13]

Experimental Protocol: General Dehydrogenase Assay

Materials:

-

Enzyme preparation (e.g., isolated mitochondria, cell lysate)

-

Substrate for the dehydrogenase (e.g., succinate)

-

DCPIP solution

-

Buffer solution (e.g., Tris-HCl, pH 8.0)[5]

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, combine the buffer, the specific substrate for the dehydrogenase, and the enzyme preparation.

-

-

Initiation of Reaction:

-

Add DCPIP to the cuvette to start the reaction. In some protocols, an intermediate electron carrier like phenazine methosulfate (PMS) is also included to facilitate electron transfer to DCPIP.[5]

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 600 nm over time.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.

-

Experimental Workflow for a Dehydrogenase Assay

Caption: General workflow for a DCPIP-linked dehydrogenase assay.

Conclusion

2,6-Dichlorothis compound remains a cornerstone reagent in spectrophotometric analysis due to its reliable and easily detectable redox-dependent color change. Its application in fundamental research, such as the study of photosynthesis and enzyme kinetics, as well as in analytical chemistry for quantifying vital compounds like Vitamin C, underscores its versatility and importance. Researchers and professionals utilizing DCPIP should pay careful attention to experimental parameters, particularly pH, to ensure accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the effective application of DCPIP in various scientific and developmental endeavors.

References

- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]

- 3. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Features of Using 2,6-Dichlorothis compound as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 5. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 6. senecalearning.com [senecalearning.com]

- 7. gspchem.com [gspchem.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 10. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 11. Determination of Ascorbic Acid Content - Team Granola [nfsc450groupd.weebly.com]

- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Role of Phenolindophenol as an Electron Acceptor in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenolindophenol, primarily in the form of its halogenated derivative 2,6-dichlorothis compound (DCPIP), and its critical role as an artificial electron acceptor in various biological assays. Its ability to change color upon reduction makes it an invaluable tool for studying electron transport in photosynthesis, cellular respiration, and for quantifying the activity of dehydrogenase enzymes.

Core Principles and Mechanism of Action

This compound and its derivatives are redox dyes that exhibit a distinct color change depending on their oxidation state. The most commonly used compound in biological research is 2,6-dichlorothis compound (DCPIP). In its oxidized form, DCPIP is blue, with a maximum absorbance at approximately 600 nm. Upon accepting electrons, it is reduced to a colorless form, DCPIP-H2. This visible transition allows for the straightforward spectrophotometric monitoring of reactions involving electron transfer.

The standard redox potential of DCPIP is +0.217 V, which allows it to intercept electrons from various carriers in biological electron transport chains. For instance, it has a higher affinity for electrons than ferredoxin in the photosynthetic electron transport chain. This property enables it to act as a substitute for the natural electron acceptor, NADP+.

The reduction of DCPIP is pH-dependent. The dye exists in a "blue" deprotonated form and a "pink" protonated form, and the ratio of these forms changes with pH. This is an important consideration for designing and interpreting assays, with measurements at the isobestic point (around 522 nm) offering an alternative to avoid complexities related to pH-induced color changes.

Applications in Biological Systems

Photosynthesis: The Hill Reaction

One of the most prominent applications of DCPIP is in the study of the light-dependent reactions of photosynthesis, famously known as the Hill reaction. In 1937, Robert Hill demonstrated that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without CO2 fixation. This seminal experiment provided crucial evidence that the light-dependent and light-independent reactions of photosynthesis are separate processes.

In the context of the Hill reaction, DCPIP serves as a terminal electron acceptor for Photosystem II (PSII). When chloroplasts are illuminated, water is oxidized, releasing electrons that are passed through the electron transport chain. DCPIP intercepts these electrons, leading to its decolorization. The rate of this color change is directly proportional to the rate of photosynthetic electron transport. This assay is widely used to investigate the effects of light intensity, temperature, herbicides, and other factors on photosynthesis.

Dehydrogenase Enzyme Assays

DCPIP is extensively used to measure the activity of various dehydrogenase enzymes. Dehydrogenases catalyze oxidation-reduction reactions, transferring electrons from a substrate to an electron acceptor, often NAD+ or FAD. The activity of these enzymes can be assayed by using an intermediate electron carrier, such as phenazine methosulfate (PMS), which transfers electrons from the reduced cofactor (e.g., NADH) to DCPIP. The subsequent reduction and decolorization of DCPIP are monitored spectrophotometrically.

This method is applicable to a wide range of dehydrogenases and is used as a marker for the inner mitochondrial membrane. For example, the activity of Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain can be measured by monitoring the rate of DCPIP reduction.

Cellular Respiration Studies

DCPIP can act as an artificial electron acceptor in the mitochondrial electron transport chain (ETC). Its redox potential allows it to accept electrons near cytochrome c1. This property is useful for studying the effects of inhibitors on cellular respiration. For example, when the ETC is blocked by inhibitors like cyanide or antimycin A, DCPIP can provide an alternative route for electrons, preventing the complete shutdown of electron flow and allowing researchers to dissect specific segments of the chain.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DCPIP, essential for experimental design and data analysis.

Table 1: Physicochemical and Spectrophotometric Properties of DCPIP

| Parameter | Value | Notes |

| Chemical Formula | C₁₂H₇Cl₂NO₂ | |

| Molar Mass | 268.09 g·mol⁻¹ | |

| Oxidized Form | Blue | |

| Reduced Form | Colorless | |

| λmax (Oxidized) | ~600 nm | |

| Isobestic Point | ~522 nm | For pH-independent measurements. |

| Redox Potential (E₀') | +0.217 V | |

| pKa | ~5.9 |

Table 2: Molar Extinction Coefficients (ε) for DCPIP

| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions | Reference(s) |

| 19,100 M⁻¹cm⁻¹ | 605 | pH 7.4 | |

| 22,000 M⁻¹cm⁻¹ | 600 | Not specified | |

| 21,000 M⁻¹cm⁻¹ | 600 | Not specified |

Note: The molar extinction coefficient can vary with pH and buffer conditions. It is recommended to determine the coefficient empirically under specific experimental conditions for highest accuracy.

Experimental Protocols

Preparation of DCPIP Stock Solution

DCPIP sodium salt is sparingly soluble in water. For consistent results, fresh solutions should be prepared daily and protected from light.

-

Reagents: 2,6-dichlorothis compound sodium salt, distilled water, sodium bicarbonate (optional).

-

Procedure: To enhance solubility, dissolve DCPIP in a dilute aqueous solution of sodium bicarbonate (e.g., ~0.05% NaHCO₃). A common stock concentration is 5 mM. For a 0.05 g amount, dissolve in 200 mL of the bicarbonate solution. Stirring overnight may be required for complete dissolution. Filter the solution before use to remove any undissolved particles.

Protocol for the Hill Reaction Assay

This protocol is a generalized procedure for measuring photosynthetic electron transport in isolated chloroplasts.

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 0.4 M sucrose in 10 mM Tris, pH 7.8).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet cell debris, then centrifuge the supernatant at a higher speed (e.g., 6000 rpm) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold buffer and keep on ice.

-

-

Reaction Mixture:

-

Prepare reaction tubes containing a suitable buffer (e.g., phosphate buffer), and water.

-

Add the isolated chloroplast suspension.

-

A control tube should be prepared and kept in the dark (e.g., wrapped in aluminum foil) to demonstrate light dependency.

-

-

Assay Procedure:

-

Set a spectrophotometer to read absorbance at ~600 nm.

-

To initiate the reaction, add a specific volume of DCPIP solution (e.g., 0.1 mL of a stock solution) to the reaction tubes.

-

Immediately take an initial absorbance reading (Time 0).

-

Expose the experimental tubes to a light source.

-

Take absorbance readings at regular intervals (e.g., every 2 minutes for 10-14 minutes).

-

The rate of reaction is determined by the change in absorbance over time.

-

Protocol for Dehydrogenase Activity Assay (General)

This protocol outlines the measurement of dehydrogenase activity using DCPIP.

-

Reagents:

-

Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Substrate (e.g., 0.6 M sodium succinate for Complex II).

-

Enzyme preparation (e.g., isolated mitochondria or cell lysate).

-

Phenazine methosulfate (PMS) solution (e.g., 12.5 mM, freshly prepared).

-

DCPIP solution (e.g., 2.5 mM, freshly prepared).

-

Optional: Respiratory chain inhibitor (e.g., 0.2 M KCN) to direct electrons to the artificial acceptors.

-

-

Assay Procedure:

-

In a cuvette, combine the buffer, substrate, optional inhibitor, and enzyme preparation.

-

Incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).

-

To start the reaction, add the PMS and DCPIP solutions and mix briefly.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.

-

The blank should contain all components except the enzyme preparation.

-

Calculate the enzyme activity in µmoles of DCPIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCPIP.

-

Conclusion

This compound, particularly as DCPIP, remains a cornerstone reagent in biochemistry and cell biology. Its utility as a visible redox indicator provides a robust and accessible method for quantifying electron transport in fundamental biological processes. For researchers in basic science and drug development, a thorough understanding of its mechanism, quantitative parameters, and experimental application is essential for generating reliable and reproducible data. The protocols and data presented in this guide offer a solid foundation for the effective use of this compound as a powerful analytical tool.

An In-depth Technical Guide to the DCPIP Reduction Assay

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the 2,6-dichlorophenolindophenol (DCPIP) reduction assay. DCPIP is a redox-active dye widely utilized in biochemical and physiological research to monitor electron transport rates in various biological systems.

Core Principles of the DCPIP Reduction Assay

The DCPIP reduction assay is fundamentally a spectrophotometric method that relies on the color change of the redox indicator DCPIP. In its oxidized state, DCPIP is a deep blue compound with a maximum absorbance at approximately 600 nm.[1] When it accepts electrons and becomes reduced (to DCPIPH₂), it turns colorless.[1][2][3] This distinct color change allows for the quantitative measurement of redox reactions.

The rate at which the blue color disappears is directly proportional to the rate of electron donation from the system under investigation.[2] This principle is harnessed to study processes involving electron transport chains, such as photosynthesis and cellular respiration, or to quantify the concentration of reducing agents like ascorbic acid (Vitamin C).[1][4][5]

Caption: The basic redox principle of DCPIP.

Application in Photosynthesis Research: The Hill Reaction

One of the classic applications of the DCPIP assay is to measure the rate of the light-dependent reactions of photosynthesis. In this context, the assay is often referred to as the Hill reaction. DCPIP acts as an artificial electron acceptor, intercepting electrons that would normally be passed to NADP⁺.[1][3][4]

During the light-dependent reactions, light energy excites electrons in chlorophyll within Photosystem II. These electrons are passed along an electron transport chain (ETC). By adding DCPIP to isolated chloroplast preparations, it can accept electrons from the ETC, specifically having a higher affinity for them than ferredoxin.[1] The subsequent reduction of DCPIP and loss of blue color can be monitored over time as a proxy for the rate of photosynthetic electron transport.[1][2]

Caption: DCPIP as an artificial electron acceptor in the photosynthetic ETC.

This protocol outlines the key steps for a typical Hill reaction experiment.

-

Chloroplast Isolation:

-

Homogenize fresh spinach or lettuce leaves in a chilled isolation buffer (e.g., a solution containing sucrose, KCl, and a phosphate buffer at pH 7.0).[4]

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Discard the supernatant and resuspend the chloroplast pellet in a small volume of the isolation buffer. Keep the suspension on ice.[4]

-

-

Assay Setup:

-

Prepare a set of labeled test tubes or cuvettes. A typical setup includes:

-

Tube 1 (Experimental): Chloroplast extract + DCPIP solution, exposed to a bright light source.[4]

-

Tube 2 (Control - No Light): Chloroplast extract + DCPIP solution, kept in complete darkness.[4]

-

Tube 3 (Control - No Chloroplasts): Isolation buffer + DCPIP solution, exposed to light.

-

Tube 4 (Control - Color Standard): Chloroplast extract + distilled water, exposed to light.[4]

-

-

Place the tubes designated for light exposure at a fixed distance from a bright lamp (e.g., 100W).[4]

-

-

Data Collection:

-

Immediately after adding DCPIP, take an initial absorbance reading at 600 nm using a spectrophotometer for each tube.

-

Continue to take absorbance readings at regular intervals (e.g., every 1-2 minutes) for a set duration.

-

The rate of photosynthesis is determined by the rate of decrease in absorbance in the experimental tube compared to the controls.

-

Application in Antioxidant Capacity Assays

The DCPIP assay is also a standard method for quantifying the concentration of strong reducing agents, most notably ascorbic acid (Vitamin C).[1][6] In this application, ascorbic acid directly reduces the blue DCPIP to its colorless form. The reaction is stoichiometric, allowing for the determination of the vitamin C concentration through titration.

-

Preparation of Reagents:

-

Titration Procedure:

-

Pipette a known volume (e.g., 2 cm³) of the sample or standard ascorbic acid solution into a flask.[6]

-

Fill a burette with the standardized DCPIP solution.

-

Add the DCPIP solution drop by drop to the sample while gently swirling.[6]

-

The endpoint is reached when all the ascorbic acid has been oxidized, and the next drop of DCPIP is not decolorized, resulting in a persistent pink or faint blue color that lasts for at least 10 seconds.[1][6]

-

Record the volume of DCPIP solution used.

-

-

Calculation:

-

First, titrate the standard ascorbic acid solution to determine the amount of Vitamin C required to decolorize 1 mL of the DCPIP solution.

-

Use this calibration factor to calculate the concentration of Vitamin C in the test samples based on the volume of DCPIP they decolorize.

-

Caption: General workflow for the titration of Vitamin C using DCPIP.

Data Presentation

Quantitative data associated with the DCPIP reduction assay are crucial for accurate interpretation and comparison of results.

| Property | Value | Reference |

| Molar Mass | 268.09 g·mol⁻¹ | [1] |

| Maximal Absorption (Oxidized) | ~600-605 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹ cm⁻¹ at pH 7.4 | [7] |

| Redox Potential (E₀') | +0.217 V | [8] |

| Appearance (Oxidized) | Blue | [1] |

| Appearance (Reduced) | Colorless | [1] |

This table presents comparative data from a study measuring succinate oxidation rates using different methods, illustrating how DCPIP can be used to monitor mitochondrial enzyme activity.

| Assay Condition | Measured Rate (μmol min⁻¹ mg⁻¹) | Reference |

| Coupled Assay (with decylubiquinone) | 0.41 ± 0.023 | [9] |

| DCPIP Assay (without decylubiquinone) | 0.062 ± 0.003 | [9] |

| DCPIP Assay (NADH instead of succinate) | 0.088 ± 0.005 | [9] |

| DCPIP Assay (Bovine heart mitochondria) | 0.06 ± 0.001 | [9] |

Note: The data show that DCPIP can be reduced directly by components of the mitochondrial respiratory chain, but the rate may differ from other assay methods.[9]

References

- 1. Dichlorothis compound - Wikipedia [en.wikipedia.org]

- 2. tutorchase.com [tutorchase.com]

- 3. senecalearning.com [senecalearning.com]

- 4. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]

- 7. mdpi.com [mdpi.com]

- 8. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Phenolindophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolindophenol and its derivatives are vital compounds in analytical chemistry and biomedical research, primarily utilized as redox indicators and in the quantification of various substances. This technical guide provides a comprehensive overview of the principal methodologies for the chemical synthesis and purification of the parent compound, this compound. Detailed experimental protocols for two primary synthetic routes—the Gibbs reaction involving the condensation of phenol with 2,6-dichloroquinone-4-chloroimide, and the oxidative coupling of p-aminophenol with phenol—are presented. Furthermore, this guide outlines a standardized procedure for the purification of crude this compound by recrystallization. The underlying chemical mechanisms of these synthetic pathways are illustrated through signaling pathway diagrams. A summary of the key quantitative data, including physical and spectral properties, is provided for easy reference. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, purification, and application of this compound.

Introduction

This compound (4-(4-hydroxyphenyl)imino)cyclohexa-2,5-dien-1-one) is a dyestuff that belongs to the indophenol class of compounds. Its molecular structure, characterized by a quinone-imine chromophore, is responsible for its intense blue color in its oxidized state. The reversible reduction to a colorless leuco form underpins its widespread application as a redox indicator in various chemical and biological assays.[1] A notable derivative, 2,6-dichlorothis compound (DCPIP), is famously used in the quantification of ascorbic acid (Vitamin C).[2]

The synthesis of this compound is primarily achieved through two well-established methods: the Gibbs reaction and oxidative coupling. The Gibbs reaction involves the electrophilic substitution of a phenol by a quinone-chloroimide, while oxidative coupling entails the reaction of a p-aminophenol derivative with a phenol in the presence of an oxidizing agent. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Subsequent purification of the synthesized this compound is crucial to remove unreacted starting materials and by-products, ensuring the high purity required for analytical and research applications. Recrystallization is the most common and effective method for the purification of crude, solid this compound.[3][4]

This guide provides detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful synthesis and purification of this compound in a laboratory setting.

Chemical Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Synthesis via Gibbs Reaction

The Gibbs reaction provides a direct route to substituted and unsubstituted indophenols through the reaction of a phenol with 2,6-dihaloquinone-4-chloroimide (Gibbs reagent).[5][6] For the synthesis of the parent this compound, phenol is reacted with 2,6-dichloroquinone-4-chloroimide.

Materials:

-

Phenol

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent such as ethanol.

-

In a separate beaker, prepare an aqueous solution of sodium carbonate (a weak base). The reaction is pH-dependent and proceeds optimally under alkaline conditions.[9]

-

Add the sodium carbonate solution to the ethanolic solution of phenol with stirring.

-

Dissolve 2,6-dichloroquinone-4-chloroimide (1.0 equivalent) in a minimal amount of ethanol.

-

Add the Gibbs reagent solution dropwise to the alkaline phenol solution with continuous stirring at room temperature.

-

A deep blue color should develop, indicating the formation of the indophenol dye.

-

Allow the reaction to stir for 1-2 hours to ensure completion.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

The crude product can then be purified by recrystallization.

Synthesis via Oxidative Coupling

This method involves the oxidative coupling of a p-phenylenediamine derivative (in this case, p-aminophenol) with phenol using a suitable oxidizing agent.[10]

Materials:

-

p-Aminophenol Hydrochloride

-

Phenol

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Persulfate (Na₂S₂O₈)

-

Suitable solvent (e.g., water or a water/alcohol mixture)

Procedure:

-

Dissolve p-aminophenol hydrochloride (1.0-1.1 equivalents) and phenol (1.0 equivalent) in a suitable solvent in a reaction vessel.

-

Add sodium carbonate (5.0-6.8 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium persulfate (an oxidizing agent) in water to the cooled reaction mixture in batches, maintaining the temperature at 0 °C.

-

Upon addition of the oxidizing agent, a red-colored solid should begin to form.

-

After the complete addition of the sodium persulfate solution, continue to stir the reaction mixture at 0 °C for a specified period to ensure the reaction goes to completion.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted reagents and inorganic by-products.

-

The crude red solid obtained is the indophenol derivative, which can be further purified by recrystallization.[10]

Purification of this compound

Recrystallization is a highly effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[11][12]

Recrystallization Protocol

Materials:

-

Crude this compound

-

Suitable solvent or solvent system (e.g., ethanol, methanol, ethanol/water, or acetone/water)

-

Activated Charcoal (optional, for removing colored impurities)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to the flask to dissolve the solid. The ideal solvent will dissolve the compound when hot but not when cold.[3]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | Reddish-blue powder | [2] |

| Melting Point | > 300 °C | [2] |

| Solubility | Soluble in 1 M NaOH, slightly soluble in water, more soluble in organic solvents. | |

| ¹H NMR (DMSO-d₆, ppm) | Predicted: Signals in the aromatic region. | |

| ¹³C NMR (DMSO-d₆, ppm) | Predicted: Signals for aromatic carbons and the carbonyl carbon. | |

| FT-IR (cm⁻¹) | Characteristic Peaks: O-H stretch, C=O stretch, C=N stretch, aromatic C-H and C=C stretches. | [5] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways and a general purification workflow.

Gibbs Reaction Mechanism

Caption: Gibbs Reaction for this compound Synthesis.

Oxidative Coupling Mechanism

Caption: Oxidative Coupling for this compound Synthesis.

Purification Workflow

Caption: General Workflow for Recrystallization.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound: the Gibbs reaction and oxidative coupling. Furthermore, a standard protocol for its purification via recrystallization has been provided. The successful synthesis and subsequent purification of this compound are critical for its application in various analytical and research contexts where high purity is paramount. The provided experimental protocols, reaction mechanisms, and quantitative data serve as a valuable resource for chemists and researchers, enabling the efficient and effective production of this important indicator compound. Further research to fully characterize the spectral properties of unsubstituted this compound would be a valuable contribution to the field.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Indophenol - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]

- 7. 2,6-Dichloroquinone-4-chloroimide, Hi-AR™ [himedialabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Phenolindophenol as a Model Compound for Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics and drug discovery, the use of reliable and efficient assay methodologies is paramount. Phenolindophenol, and more specifically its halogenated derivative 2,6-dichlorothis compound (DCPIP), has long served as a valuable tool for studying the kinetics of a variety of oxidoreductase enzymes. This technical guide provides a comprehensive overview of the principles behind using this compound as a model compound, detailed experimental protocols, and a summary of kinetic data for relevant enzymes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DCPIP in their enzyme kinetic studies.

DCPIP is a redox indicator that exhibits a distinct color change upon reduction, making it an excellent chromogenic substrate for spectrophotometric analysis. In its oxidized state, DCPIP is a deep blue color, while its reduced form is colorless. This property allows for the continuous monitoring of enzyme activity by measuring the decrease in absorbance at a specific wavelength, typically around 600 nm. Its application is particularly widespread in the study of dehydrogenases, where it acts as an artificial electron acceptor, intercepting electrons from the enzyme's natural electron transport chain.

Core Principles

The fundamental principle behind the use of DCPIP in enzyme kinetics lies in its ability to accept electrons from a reduced enzyme or a primary electron acceptor that has been reduced by the enzyme. The overall reaction can be summarized as follows:

Substrate (reduced) + Enzyme (oxidized) → Product (oxidized) + Enzyme (reduced)

Enzyme (reduced) + DCPIP (oxidized, blue) → Enzyme (oxidized) + DCPIP (reduced, colorless)

The rate of the second reaction, the reduction of DCPIP, is proportional to the rate of the enzyme-catalyzed reaction. By measuring the rate of disappearance of the blue color, one can determine the initial velocity of the enzymatic reaction. This data can then be used to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

It is important to note that the extinction coefficient and absorbance maximum of DCPIP can be influenced by pH. Therefore, careful control and reporting of the buffer system and pH are crucial for the reproducibility and comparison of kinetic data. For some applications, measurements at the isobestic point (around 522 nm) can mitigate issues arising from pH-dependent spectral shifts.

Data Presentation: Kinetic Parameters of Enzymes with this compound

The following table summarizes reported kinetic parameters for various enzymes where this compound (DCPIP) has been utilized as a component of the assay. It is important to note that assay conditions, such as pH, temperature, and the use of primary electron acceptors (e.g., PMS), can significantly influence these values.

| Enzyme | EC Number | Substrate | Km | Vmax | Source Organism |

| Succinate Dehydrogenase | 1.3.5.1 | Succinate | 0.13 - 1.5 mM | Not consistently reported | Various |

| Methanol Dehydrogenase | 1.1.2.7 | Methanol | 0.36 mM | 4.2 U/mg | Methylorubrum extorquens AM1 |

| Yeast Alcohol Dehydrogenase | 1.1.1.1 | Ethanol | ~2.4 mM | ~10.4 (relative units) | Saccharomyces cerevisiae |

| Diaphorase | 1.6.99.- | NADH | Not reported | Not reported | Various |

| Aldehyde Oxidase | 1.2.3.1 | Various aldehydes | Not reported | Not reported | Various |

Experimental Protocols

General Protocol for a Dehydrogenase Assay using DCPIP